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This guide provides a comparative analysis of the preclinical data for two leading ileal bile acid

transporter (IBAT) inhibitors, odevixibat (formerly A4250) and maralixibat (formerly SHP625), in

established animal models of cholestatic liver disease. This document is intended for

researchers, scientists, and drug development professionals interested in the preclinical

efficacy and underlying experimental data for these compounds.

Introduction
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation

of toxic bile acids in the liver, which drives inflammation, fibrosis, and progressive liver damage.

Both odevixibat and maralixibat are potent, minimally-absorbed inhibitors of the IBAT, a protein

crucial for the enterohepatic circulation of bile acids. By blocking IBAT in the terminal ileum,

these drugs aim to reduce the overall bile acid pool, thereby alleviating cholestatic injury. This

guide summarizes and compares the key preclinical findings that formed the basis for their

clinical development.

Mechanism of Action: Targeting the Ileal Bile Acid
Transporter
Both odevixibat and maralixibat share a common mechanism of action by reversibly inhibiting

the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid
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transporter (ASBT).[1][2][3][4] This transporter is primarily located in the terminal ileum and is

responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver

via the portal circulation.[1][2] In cholestatic conditions, this reabsorption exacerbates the

accumulation of bile acids in the liver.

By blocking IBAT, odevixibat and maralixibat interrupt this enterohepatic circulation, leading to

increased fecal excretion of bile acids.[3][4] This reduces the total bile acid pool, lowers the

concentration of toxic bile acids in the liver and systemic circulation, and is hypothesized to

alleviate liver damage and symptoms such as pruritus.[1][2][3][4]
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Figure 1: Signaling pathway of IBAT inhibition by odevixibat and maralixibat.
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The preclinical efficacy of odevixibat and maralixibat has been evaluated in different, yet

relevant, animal models of cholestasis. Odevixibat was notably studied in the multidrug

resistance protein 2 (Mdr2 or Abcb4) knockout mouse model, which mimics sclerosing

cholangitis. Maralixibat's effects were assessed in a partial bile duct ligation (pBDL) rat model,

a surgical induction of cholestasis.

Data Presentation
The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect on Serum Markers of Cholestasis and Liver Injury

Parameter
Odevixibat (A4250) in
Mdr2-/- Mice

Maralixibat in pBDL Rats

Serum Bile Acids Significant reduction Reduced

Alkaline Phosphatase (ALP) Significant reduction Reduced

Alanine Aminotransferase

(ALT)
Significant reduction Reduced

Aspartate Aminotransferase

(AST)
Significant reduction Reduced

Gamma-Glutamyl Transferase

(GGT)
Not Reported Reduced

Total Bilirubin Significant reduction Reduced

Data for odevixibat is derived from studies in Mdr2-/- mice. Data for maralixibat is based on

findings in a rat partial bile duct ligation model as cited in FDA documentation.

Table 2: Effect on Hepatic Inflammation and Fibrosis
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Parameter
Odevixibat (A4250) in
Mdr2-/- Mice

Maralixibat in pBDL Rats

Inflammatory Markers (e.g.,

TNF-α, MCP-1)

mRNA expression significantly

reduced
Not Reported

Fibrosis Markers (e.g., Col1a1)
mRNA expression significantly

reduced
Improved liver histology

Histological Improvement
Reduced ductular reaction and

inflammation

Not explicitly quantified in

available data

In animal models, maralixibat administration resulted in improvements in liver histology and a

decrease in resultant hepatic fibrosis.[1]

Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The following sections outline the protocols for the key experiments cited.

Preclinical Cholestasis Model Workflow
The diagram below illustrates the general workflow for inducing and evaluating treatments in

preclinical models of cholestasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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